2,6-Dihydroxypyridine

Catalog No.
S570980
CAS No.
626-06-2
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dihydroxypyridine

CAS Number

626-06-2

Product Name

2,6-Dihydroxypyridine

IUPAC Name

6-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8)

InChI Key

WLFXSECCHULRRO-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC(=C1)O

Synonyms

2,6-DHP, 2,6-dihydroxy-pyridine, 2,6-dihydroxypyridine, 2,6-dihydroxypyridine hydrochloride, 2,6-dihydroxypyridine sulfate

Canonical SMILES

C1=CC(=O)NC(=C1)O

Degradation of Nicotine

Specific Scientific Field: Biochemistry and Microbiology

Application Summary: 2,6-Dihydroxypyridine is an intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans .

Methods of Application: The bacterium Arthrobacter nicotinovorans degrades nicotine to 2,6-dihydroxypyridine . This process involves the enzyme monooxygenase, which oxidizes the substrate by transferring one oxygen atom of O2 to the substrate .

Results or Outcomes: The product of the oxidase reaction was determined to be 2,3,6-tri-hydroxypyridine .

Dyeing Hair

Specific Scientific Field: Cosmetic Chemistry

Application Summary: 2,6-Dihydroxypyridine has been investigated in an oxidation method of dyeing hair .

Methods of Application: The process utilizes 2,6-dihydroxypyridine as a coupling agent, and 2,4,5,6-tetraaminopyrimidine as a primary intermediate .

Results or Outcomes: This oxidation method intensifies the color of the dyed hair for several days .

Degradation of Organophosphate Pesticide Chlorpyrifos

Specific Scientific Field: Environmental Science and Microbiology

Application Summary: During the degradation of the organophosphate pesticide chlorpyrifos, a newly identified intermediate 2,6-dihydroxypyridine was detected .

Methods of Application: The study revealed that the organophosphate hydrolase (opdH) gene was responsible for chlorpyrifos degradation, and the opdH-enzyme was located intracellularly .

Results or Outcomes: The presence of 2,6-dihydroxypyridine as an intermediate was confirmed through TLC/HPLC/LCMS analysis .

2,6-Dihydroxypyridine is an organic compound with the molecular formula C5H5NO2C_5H_5NO_2. It appears as a colorless solid and is categorized as an alkaloid. This compound plays a significant role as an intermediate in the degradation of nicotine, particularly in the bacterium Arthrobacter nicotinovorans . Its structure allows it to exist in various tautomeric forms, with solvent-dependent distributions observed in different environments such as ethanol and water .

Involving 2,6-dihydroxypyridine include:

  • Hydroxylation Reaction: Catalyzed by the enzyme 2,6-dihydroxypyridine-3-hydroxylase, this reaction converts 2,6-dihydroxypyridine into 2,3,6-trihydroxypyridine. The reaction can be summarized as follows:
    2,6dihydroxypyridine+NADH+H++O22,3,6trihydroxypyridine+NAD++H2O2,6-\text{dihydroxypyridine}+\text{NADH}+\text{H}^++\text{O}_2\rightleftharpoons 2,3,6-\text{trihydroxypyridine}+\text{NAD}^++\text{H}_2\text{O}
  • Degradation Pathway: In Arthrobacter nicotinovorans, 2,6-dihydroxypyridine serves as a key intermediate in the metabolic pathway that degrades nicotine .

2,6-Dihydroxypyridine exhibits notable biological activity primarily linked to its role in nicotine degradation. The compound is utilized by specific bacteria to process nicotine, highlighting its ecological significance. Additionally, it has been investigated for potential applications in hair dyeing processes due to its ability to act as a coupling agent .

Synthesis of 2,6-dihydroxypyridine can be achieved through various methods:

  • Biological Synthesis: The compound is naturally produced during the degradation of nicotine by Arthrobacter nicotinovorans.
  • Chemical Synthesis: Laboratory synthesis can involve hydroxylation reactions where pyridine derivatives are treated with hydroxylating agents under controlled conditions .

The applications of 2,6-dihydroxypyridine extend across several fields:

  • Bioremediation: It plays a crucial role in the microbial degradation of nicotine, contributing to environmental detoxification.
  • Cosmetics: Utilized in hair dye formulations to enhance color retention and intensity .
  • Pharmaceuticals: Investigated for potential uses in drug development due to its biological activity.

Studies exploring the interactions of 2,6-dihydroxypyridine focus on its enzymatic reactions and metabolic pathways. The enzyme responsible for its hydroxylation shows specificity for this compound and is inhibited by structurally similar compounds like 2,3-dihydroxypyridine . Further research into its interactions with other biological molecules could provide insights into its broader biological roles.

Several compounds share structural similarities with 2,6-dihydroxypyridine. Here are some notable examples:

Compound NameSimilarityUnique Features
2-Hydroxypyridine0.85Contains only one hydroxyl group
3-Hydroxypyridine0.85Hydroxyl group located at position three
4-Hydroxypyridine0.85Hydroxyl group located at position four
2,3-Dihydroxypyridine0.90Contains two hydroxyl groups at positions two and three
2,6-Dimethoxypyridine0.80Contains methoxy groups instead of hydroxyl groups

The uniqueness of 2,6-dihydroxypyridine lies in its dual hydroxyl groups located at positions two and six on the pyridine ring. This configuration enhances its reactivity and biological activity compared to other dihydroxypyridines .

XLogP3

0.1

UNII

54009B6TXP

Related CAS

10357-84-3 (hydrochloride)
56047-04-2 (sulfate)

Other CAS

626-06-2

Wikipedia

2,6-dihydroxypyridine

Dates

Modify: 2023-08-15

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